2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine
Description
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine is a triazolopyrimidine derivative characterized by a 5,7-dimethyltriazolo[1,5-a]pyrimidine core functionalized with a sulfanyl group linked to a 2,4-dichlorobenzyl substituent. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in agrochemical and pharmaceutical research due to its versatile biological activities, including herbicidal, fungicidal, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)20-13(17-8)18-14(19-20)21-7-10-3-4-11(15)6-12(10)16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWKXOBKUCOWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the dichlorophenyl and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Triazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Amino vs. Sulfanyl Groups: The amino derivative (C7H9N5) exhibits high synthetic yield (92.1%) but lacks reported bioactivity, whereas sulfanyl derivatives (e.g., propylsulfanyl) show fungicidal and herbicidal activities . The dichlorophenylmethylsulfanyl group in the target compound likely improves bioactivity through increased hydrophobicity and electronic effects .
Oxygenated Derivatives : 7-Oxo and carboxylate derivatives (e.g., compound in ) demonstrate potent enzyme inhibition, suggesting that electron-withdrawing groups enhance interactions with enzymatic targets. However, the target compound’s dichlorophenyl group may offer complementary steric and electronic profiles for agrochemical applications.
Sulfonamide vs. Sulfanyl : Sulfonamide derivatives (e.g., ) exhibit herbicidal activity, but their polar sulfonamide groups may reduce cell permeability compared to the target compound’s sulfanyl-linked dichlorophenyl group .
Table 2: Bioactivity Comparison
Key Findings:
- Herbicidal Activity : Sulfonamide derivatives (e.g., compound 8b in ) show strong herbicidal effects, likely due to sulfonamide’s affinity for acetohydroxyacid synthase (AHAS). The target compound’s dichlorophenyl group may mimic this interaction while offering improved stability .
- Fungicidal Activity : Oxoacetohydrazone derivatives (e.g., ) exhibit high fungicidal activity, attributed to the hydrazone moiety’s ability to disrupt fungal membranes. The dichlorophenylmethylsulfanyl group in the target compound could similarly enhance membrane penetration .
Physicochemical and Structural Properties
- Coordination Chemistry: Unlike 5,7-dimethyltriazolo[1,5-a]pyrimidine (dmtp), which forms mononuclear metal complexes, oxygenated derivatives (e.g., 7-oxo) enable diverse coordination modes with transition metals . The target compound’s sulfur atom may facilitate metal binding, though this remains unexplored.
Biological Activity
The compound 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine (CAS No. 262858-57-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 456.17 g/mol. The structure features a triazolo-pyrimidine core with a dichlorophenyl methyl sulfanyl substituent, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that complexes formed with metal ions like Cu(II) and Zn(II) from triazolo[1,5-a]pyrimidine derivatives showed broad-spectrum antimicrobial activity against both planktonic and biofilm-embedded strains of bacteria such as Staphylococcus aureus (including MRSA) and various fungal species .
- Mechanism : The antimicrobial efficacy is attributed to the ability of these compounds to intercalate into DNA strands and disrupt cellular processes.
Antiproliferative Activity
The antiproliferative effects of this compound have been explored in various studies:
- In Vitro Studies : Compounds similar to this compound have shown promising results against cancer cell lines. For instance, the derivative E35 , which shares structural similarities with the target compound, inhibited colony formation and migration in human cancer cell lines while inducing cell cycle arrest at the S-phase .
- Xenograft Models : In vivo studies using xenograft mice models indicated that these compounds could significantly reduce tumor size without causing substantial toxicity to normal cells .
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | E35 | Antiproliferative | Inhibited Skp2 binding; reduced tumor growth in xenografts |
| 2 | Cu(mptp) | Antimicrobial | Effective against MRSA and biofilm strains |
| 3 | Zn(dmtp) | Antiparasitic | High activity against Leishmania spp. with low toxicity |
Mechanistic Insights
The biological activities of triazolo[1,5-a]pyrimidines are often linked to their ability to interact with key biological targets:
- DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives inhibit critical enzymes involved in cell cycle regulation or bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
